Unraveling the Anti-Cancer Mechanism of DS18561882: A Technical Guide
Unraveling the Anti-Cancer Mechanism of DS18561882: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme critically upregulated in a wide array of human cancers while being minimally expressed in healthy adult tissues. This differential expression profile positions MTHFD2 as a compelling target for cancer therapy. The primary mechanism of action of DS18561882 revolves around the disruption of mitochondrial one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation. By inhibiting MTHFD2, DS18561882 depletes the cellular pool of purines, leading to replication stress, cell cycle arrest, and ultimately, the suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of DS18561882 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
DS18561882 exerts its anti-cancer effects by targeting a key node in cancer cell metabolism. The central mechanism can be delineated as follows:
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Inhibition of MTHFD2: DS18561882 selectively binds to and inhibits the enzymatic activity of MTHFD2 in the mitochondria.[1][2] MTHFD2 is responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the mitochondrial folate cycle.[3]
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Disruption of One-Carbon Metabolism: This inhibition leads to a depletion of formate (B1220265), a key one-carbon unit that is exported to the cytoplasm.[4]
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Impairment of Purine (B94841) Synthesis: Cytosolic formate is essential for de novo purine synthesis. The reduction in formate availability caused by DS18561882 results in a depleted purine pool, meaning cancer cells lack the necessary building blocks (adenine and guanine) for DNA and RNA synthesis.[5]
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Induction of Replication Stress: The scarcity of purine nucleotides severely hampers DNA replication, leading to replication stress.[6][7] This is characterized by the stalling of replication forks and the accumulation of single-stranded DNA.
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Cell Cycle Arrest and Apoptosis: The cellular response to replication stress involves the activation of the ATR-Chk1 signaling pathway, which leads to cell cycle arrest, primarily in the S and G2 phases, to allow for DNA repair.[6] If the damage is irreparable, this cascade can ultimately trigger apoptosis (programmed cell death).
Quantitative Data
The following tables summarize the key quantitative data for DS18561882, demonstrating its potency and efficacy.
In Vitro Activity of DS18561882
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.0063 µM | MTHFD2 | [2] |
| 0.57 µM | MTHFD1 | [2] | |
| Selectivity | ~90-fold | MTHFD2 over MTHFD1 | [8] |
| GI50 | 140 nM | MDA-MB-231 (Breast Cancer) | [2][9] |
In Vivo Efficacy of DS18561882
| Animal Model | Cell Line | Dose | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 30, 100, 300 mg/kg (oral, twice daily) | Dose-dependent tumor growth inhibition (67% TGI at 300 mg/kg) with no change in mouse weight.[2][5] | [2][5] |
Signaling Pathways
Upstream Regulation of MTHFD2 by mTORC1/ATF4
MTHFD2 expression in cancer cells is, in part, regulated by the mTORC1 signaling pathway. In response to growth signals, mTORC1 activates the transcription factor ATF4, which in turn promotes the expression of MTHFD2 to support the metabolic demands of proliferation.[10][11][12][13]
Downstream Effects of DS18561882 on Replication Stress Pathway
Inhibition of MTHFD2 by DS18561882 leads to a cascade of events culminating in replication stress and cell cycle arrest, mediated by the ATR/Chk1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals | eLife [elifesciences.org]
